Cas no 1060810-02-7 (5-chloro-2-methylpyridine-4-carbaldehyde)

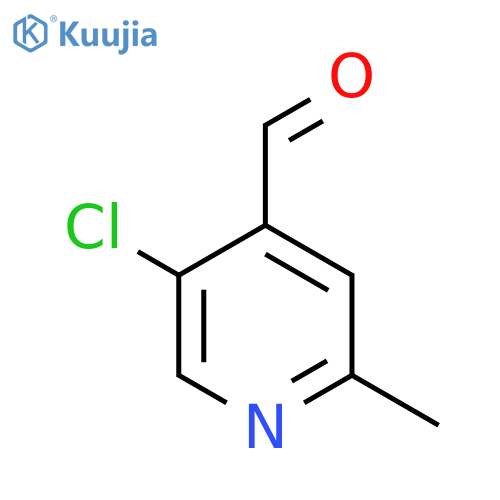

1060810-02-7 structure

商品名:5-chloro-2-methylpyridine-4-carbaldehyde

5-chloro-2-methylpyridine-4-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 5-CHLORO-2-METHYLISONICOTINALDEHYDE

- 5-CHLORO-2-METHYL-PYRIDINE-4-CARBALDEHYDE

- AB68146

- 5-chloro-2-methylpyridine-4-carbaldehyde

- CS-0440422

- 1060810-02-7

- DB-155158

- G14865

- DTXSID301264688

- 5-Chloro-2-methyl-4-pyridinecarboxaldehyde

-

- インチ: 1S/C7H6ClNO/c1-5-2-6(4-10)7(8)3-9-5/h2-4H,1H3

- InChIKey: ZFJZDMXWBACYJF-UHFFFAOYSA-N

- ほほえんだ: ClC1=CN=C(C)C=C1C=O

計算された属性

- せいみつぶんしりょう: 155.0137915g/mol

- どういたいしつりょう: 155.0137915g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 129

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30

- 疎水性パラメータ計算基準値(XlogP): 1.3

5-chloro-2-methylpyridine-4-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3541-500MG |

5-chloro-2-methylpyridine-4-carbaldehyde |

1060810-02-7 | 95% | 500MG |

¥ 3,029.00 | 2023-03-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3541-5g |

5-chloro-2-methylpyridine-4-carbaldehyde |

1060810-02-7 | 95% | 5g |

¥13623.0 | 2024-04-26 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3541-100mg |

5-chloro-2-methylpyridine-4-carbaldehyde |

1060810-02-7 | 95% | 100mg |

¥1135.0 | 2024-04-26 | |

| Ambeed | A748604-250mg |

5-Chloro-2-methylisonicotinaldehyde |

1060810-02-7 | 98% | 250mg |

$286.0 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1511089-500mg |

5-Chloro-2-methylisonicotinaldehyde |

1060810-02-7 | 98% | 500mg |

¥5445.00 | 2024-08-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3541-100.0mg |

5-chloro-2-methylpyridine-4-carbaldehyde |

1060810-02-7 | 95% | 100.0mg |

¥1135.0000 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3541-250.0mg |

5-chloro-2-methylpyridine-4-carbaldehyde |

1060810-02-7 | 95% | 250.0mg |

¥1821.0000 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3541-5G |

5-chloro-2-methylpyridine-4-carbaldehyde |

1060810-02-7 | 95% | 5g |

¥ 13,622.00 | 2023-03-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3541-10G |

5-chloro-2-methylpyridine-4-carbaldehyde |

1060810-02-7 | 95% | 10g |

¥ 22,704.00 | 2023-03-16 | |

| Ambeed | A748604-1g |

5-Chloro-2-methylisonicotinaldehyde |

1060810-02-7 | 98% | 1g |

$772.0 | 2024-04-26 |

5-chloro-2-methylpyridine-4-carbaldehyde 関連文献

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

1060810-02-7 (5-chloro-2-methylpyridine-4-carbaldehyde) 関連製品

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1060810-02-7)5-chloro-2-methylpyridine-4-carbaldehyde

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):151.0/257.0/695.0